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(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol
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Overview
Description
(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol is a chiral fluorinated compound with significant potential in various scientific fields. Its unique structure, featuring two fluorine atoms on a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for pharmaceutical and material applications .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry and fluorine atoms make it valuable for studying stereoelectronic effects and reaction mechanisms .
Biology
In biological research, this compound is explored for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its fluorinated structure may improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound with hydroxyl groups instead of fluorine atoms.
(3R,4R)-1-Benzyl-3,4-pyrrolidindiol: Another related compound with a benzyl group attached to the pyrrolidine ring.
Uniqueness
The presence of fluorine atoms in (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s chemical and biological properties, making it more resistant to metabolic degradation and enhancing its binding interactions with biological targets .
Properties
Molecular Formula |
C6H11F2NO |
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Molecular Weight |
151.15 g/mol |
IUPAC Name |
1-(3,4-difluoropyrrolidin-1-yl)ethanol |
InChI |
InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3 |
InChI Key |
DMLZWOWSUJJYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CC(C(C1)F)F)O |
Origin of Product |
United States |
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